molecular formula C20H25N5O3S B2520182 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate CAS No. 898366-93-3

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate

Cat. No. B2520182
CAS RN: 898366-93-3
M. Wt: 415.51
InChI Key: VHRRVIISGPQFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is a complex organic molecule that likely contains several heterocyclic components, such as a thiazolo[3,2-b][1,2,4]triazole ring system and a piperazine moiety. The presence of a phenyl group and an ethyl ester indicates potential for interactions with various biological targets.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-α]piperazines is described in the literature, where a modular approach is used involving the condensation of chloromethyloxadiazoles with ethylenediamines. This method suggests a potential pathway for the synthesis of the compound , with modifications to incorporate the thiazolo and phenyl components. NMR studies indicate a novel activation mechanism for the electron-deficient chloromethyloxadiazoles used in these reactions .

Molecular Structure Analysis

While the specific molecular structure of Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is not detailed in the provided papers, the structure can be inferred to some extent from the name. It likely includes a piperazine ring linked to a carboxylate ester, with a phenyl group and a thiazolo[1,2,4]triazole moiety attached. The hydroxy group on the thiazolo ring suggests potential for hydrogen bonding and polarity within the molecule.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Derivative Formation

Research has been conducted on the synthesis of various 1,2,4-triazole derivatives, including compounds that share a structural resemblance or synthetic pathway with Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate. These compounds are typically synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines or through Dimroth rearrangement processes. Such synthetic routes offer pathways to create derivatives with potential for further biological and chemical studies (Bektaş et al., 2007) (Ezema et al., 2015).

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of 1,2,4-triazole derivatives. For example, specific 1,2,4-triazol-3-one derivatives have shown significant antimicrobial activity against a range of microorganisms, indicating the potential for these compounds in developing new antimicrobial agents. The antimicrobial screening includes both Gram-positive and Gram-negative bacteria, demonstrating the broad spectrum of activity inherent in these chemical structures (Fandaklı et al., 2012).

Biological Activities

Research into the biological activities of 1,2,4-triazole derivatives extends beyond antimicrobial efficacy. Some derivatives have been studied for their analgesic properties, with structural characterization aiding in understanding the relationship between molecule configuration and biological activity. These studies suggest the versatility of 1,2,4-triazole derivatives in therapeutic applications, including pain management (Karczmarzyk & Malinka, 2008).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

It’s worth noting that similar compounds have shown to interact favorably with active residues of atf4 and nf-kb proteins . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

The compound appears to affect the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways could potentially lead to the observed neuroprotective and anti-inflammatory effects .

Result of Action

The molecular results of similar compounds have revealed promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, they exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s worth noting that the reaction of similar compounds requires high activation energy, which can be overcome under certain conditions, such as heating .

Future Directions

The triazole-pyrimidine hybrid compounds, including this compound, have shown promising neuroprotective and anti-inflammatory properties. Thus, they can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-3-15-21-19-25(22-15)18(26)17(29-19)16(14-8-6-5-7-9-14)23-10-12-24(13-11-23)20(27)28-4-2/h5-9,16,26H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRRVIISGPQFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.